1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-propoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
Description
The compound 1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-propoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative characterized by a 1,5-dihydro-pyrrol-2-one core substituted with a diethylaminoethyl group at position 1, a hydroxy group at position 3, a 4-propoxybenzoyl moiety at position 4, and a pyridin-2-yl group at position 4.
Properties
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-propoxyphenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4/c1-4-17-32-19-12-10-18(11-13-19)23(29)21-22(20-9-7-8-14-26-20)28(25(31)24(21)30)16-15-27(5-2)6-3/h7-14,22,29H,4-6,15-17H2,1-3H3/b23-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBCIVNQILLAEF-XTQSDGFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=CC=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=CC=N3)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-propoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolone core, followed by the introduction of the diethylaminoethyl side chain, the propoxybenzoyl group, and the pyridinyl substituent. Each step requires specific reagents and conditions, such as:
Formation of the Pyrrolone Core: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Diethylaminoethyl Side Chain: This can be achieved through nucleophilic substitution reactions using diethylamine and suitable alkyl halides.
Attachment of the Propoxybenzoyl Group: This step may involve esterification or acylation reactions using propoxybenzoic acid derivatives.
Incorporation of the Pyridinyl Substituent: This can be done through coupling reactions, such as Suzuki or Heck coupling, using pyridinyl boronic acids or halides.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-propoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The carbonyl groups can be reduced to alcohols or amines using reducing agents like NaBH4 or LiAlH4.
Substitution: The diethylaminoethyl side chain can undergo nucleophilic substitution reactions with alkyl halides or sulfonates.
Coupling Reactions: The pyridinyl substituent can participate in coupling reactions, such as Suzuki or Heck coupling, to form new C-C bonds.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Alkyl halides, sulfonates, or other electrophiles in the presence of a base.
Coupling Reactions: Palladium catalysts, boronic acids, or halides under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-propoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-propoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural similarities with several pyrrolone derivatives, differing primarily in substituents at positions 1, 4, and 5. Key analogues include:
1-(2-Methoxyethyl)-4-(4-methylbenzoyl)-5-(4-isopropylphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one (Compound 34)
- Substituents :
- Position 1: 2-Methoxyethyl
- Position 4: 4-Methylbenzoyl
- Position 5: 4-Isopropylphenyl
- Properties :
- Melting Point: 247–249°C
- Molecular Weight: 394.21 g/mol
- The 4-methylbenzoyl group lacks the propoxy chain, which may decrease lipophilicity compared to the target compound.
1-(2-Hydroxypropyl)-4-(4-methylbenzoyl)-5-(4-tert-butylphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one (Compound 20)
- Substituents :
- Position 1: 2-Hydroxypropyl
- Position 4: 4-Methylbenzoyl
- Position 5: 4-tert-Butylphenyl
- Properties :
- Melting Point: 263–265°C
- Molecular Weight: 408.23 g/mol
- Yield: 62% Comparison: The hydrophilic 2-hydroxypropyl group at position 1 may enhance aqueous solubility relative to the diethylaminoethyl group. The bulky tert-butylphenyl group at position 5 could sterically hinder interactions with biological targets compared to the pyridinyl group in the target compound.
1-[2-(Dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one Substituents:
- Position 1: Dimethylaminoethyl
- Position 4: 4-Fluorobenzoyl
- Position 5: 4-Propoxyphenyl Comparison: The dimethylaminoethyl group (vs. diethylaminoethyl) reduces steric bulk but may alter pharmacokinetics.
Structure-Activity Relationship (SAR) Trends
- Position 1: Diethylaminoethyl (target) vs. methoxyethyl or hydroxypropyl (analogues): The diethylamino group confers basicity and moderate lipophilicity, which may improve membrane permeability .
- Position 4 :
- Position 5 :
Key Research Findings
- Synthetic Accessibility : The target compound’s synthesis likely follows a route analogous to Compounds 34 and 20, involving condensation of substituted aldehydes with amines and subsequent cyclization. Yields for similar compounds range from 62% to 68%, suggesting moderate efficiency .
- Thermal Stability : Higher melting points in analogues with bulky substituents (e.g., Compound 20, 263–265°C) indicate increased crystallinity, whereas the target compound’s propoxy chain may lower melting points due to reduced packing efficiency .
- Biological Implications : Pyridinyl and fluorobenzoyl groups in the target and its analogues are associated with enhanced target affinity in kinase inhibition studies, though specific data for the target compound remain unpublished .
Biological Activity
1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-propoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C25H31N3O4 |
| Molecular Weight | 437.5 g/mol |
| IUPAC Name | (4Z)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-propoxyphenyl)methylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione |
| InChI Key | FTIQVYCKIDGPRW-LNVKXUELSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The diethylaminoethyl side chain enhances its binding affinity to various receptors, while the propoxybenzoyl and pyridinyl groups may modulate its pharmacological effects. Preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in conditions characterized by excessive inflammation, such as chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis .
Antitumor Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins, leading to increased cell death in tumor cells . Further research is necessary to evaluate its efficacy in vivo.
Neuroprotective Properties
Additionally, the compound has shown promise in neuroprotective studies. It appears to mitigate oxidative stress-induced neuronal damage, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Chronic Inflammatory Diseases : A study involving animal models of COPD showed that treatment with the compound reduced lung inflammation and improved respiratory function .
- Cancer Treatment : In a clinical trial assessing its effects on breast cancer cells, the compound significantly inhibited cell proliferation and induced apoptosis, suggesting its potential as an adjunct therapy in cancer treatment.
- Neuroprotection : Research on neurodegenerative models indicated that administration of this compound led to improved cognitive function and reduced neuronal loss compared to controls.
Q & A
Q. What are the standard synthetic protocols for this compound, and how are key intermediates purified?
The synthesis involves multi-step reactions, typically starting with the formation of the pyrrolone core. Key steps include:
- Functionalization : Introduction of the diethylaminoethyl group via nucleophilic substitution or alkylation .
- Acylation : The 4-propoxybenzoyl moiety is introduced using acid chlorides or coupling reagents under anhydrous conditions .
- Purification : Column chromatography (gradient elution with ethyl acetate/hexane) or recrystallization (ethanol or DMF/ethanol mixtures) ensures purity. Yield optimization relies on controlling reaction time (3–24 hours) and temperature (0°C to reflux) .
- Characterization : Confirmed via NMR (aromatic protons at δ 7.2–8.5 ppm, carbonyl signals at δ 165–175 ppm) and HRMS .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : Resolves stereochemistry and substituent positions. For example, the pyridine ring’s protons show distinct coupling patterns in NMR .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₂₆H₃₂N₃O₄: 456.24 g/mol) and fragmentation patterns .
- X-ray Crystallography : Used in analogs to confirm spatial arrangement of the diethylaminoethyl and propoxybenzoyl groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for analogs of this compound?
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing propoxy with ethoxy or butoxy) and assess activity shifts. For example, 4-propoxy analogs show enhanced solubility over 4-ethoxy derivatives, impacting bioavailability .
- Dose-Response Analysis : Use in vitro assays (e.g., enzyme inhibition IC₅₀) to compare potency across analogs. Contradictions may arise from assay conditions (e.g., pH, solvent DMSO concentration) .
- Computational Modeling : Molecular docking can predict binding affinity variations caused by substituent steric/electronic effects .
Q. What methodologies optimize synthesis yields when scaling up production for in vivo studies?
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., acylation), reducing side products .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability, while switching to dichloromethane in later steps aids isolation .
- Catalyst Optimization : For example, NaH vs. K₂CO₃ as a base in alkylation steps can alter yields by 15–20% .
Q. How should researchers address ambiguous spectral data, such as overlapping signals in NMR?
- 2D NMR Techniques : HSQC and HMBC resolve overlapping aromatic/heterocyclic proton signals by correlating - couplings .
- Isotopic Labeling : Introduce deuterated analogs to simplify proton assignments in crowded regions (e.g., diethylaminoethyl CH₂ groups) .
- Comparative Analysis : Cross-reference with spectra of simpler analogs (e.g., pyridine-free derivatives) to isolate conflicting peaks .
Q. What strategies validate the compound’s mechanism of action in biological systems?
- Target Engagement Assays : Use fluorescence polarization or SPR to measure direct binding to putative targets (e.g., kinases or GPCRs) .
- Knockout/RNAi Models : Compare activity in wild-type vs. target-deficient cell lines to confirm specificity .
- Metabolic Profiling : LC-MS/MS identifies active metabolites, distinguishing parent compound effects from downstream modifications .
Q. How do reaction conditions influence regioselectivity during functionalization?
- Temperature Control : Lower temperatures (0–5°C) favor substitution at the pyrrolone 4-position, while higher temperatures (50°C) promote 5-position reactivity .
- Protecting Groups : Temporarily block the 3-hydroxy group with acetyl to direct acylation to the 4-position, achieving >90% regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
